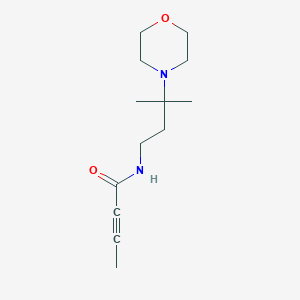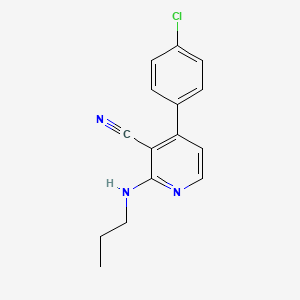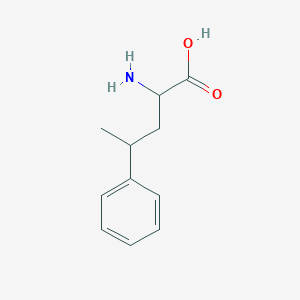![molecular formula C22H29ClN4O3S2 B2545771 N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1052536-98-7](/img/structure/B2545771.png)
N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives with various substituents that exhibit biological properties, such as anticancer activity and cardiac electrophysiological activity .
Synthesis Analysis
The synthesis of related compounds involves the coupling of benzamide groups with other pharmacophores. For instance, a series of N-substituted benzamide derivatives were synthesized using microwave irradiation, which is a method known for reducing reaction times and improving yields . Similarly, the synthesis of N-substituted imidazolylbenzamides was described, indicating that various synthetic routes are available for creating benzamide derivatives with different substituents .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is confirmed using techniques such as IR, NMR, mass spectral study, and elemental analysis . These techniques ensure the correct identification of the synthesized compounds. The crystal structure analysis of some derivatives has also been reported, which helps in understanding the molecular conformation and potential interactions .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be inferred from their biological activities. For example, some synthesized benzamide derivatives have shown promising anticancer activity, which suggests that they may interact with biological targets through specific chemical reactions . The cardiac electrophysiological activity of other benzamide derivatives indicates that they may modulate ion channels or other cardiac proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, stability, and minimum gelator concentration, are important for their potential as pharmaceutical agents. Some derivatives have shown good stability and low minimum gelator concentration in specific solvents, which is beneficial for their application as supramolecular gelators . Additionally, the ADMET properties of these compounds are predicted to show good oral drug-like behavior .
科学的研究の応用
Corrosion Inhibition
A study explored benzothiazole derivatives' corrosion inhibiting effects on steel in a 1 M HCl solution. These inhibitors, including related compounds, showed excellent efficiency and stability, highlighting their potential in protecting metals against corrosion through both physical and chemical adsorption mechanisms (Hu et al., 2016).
Synthesis and Activity in Anti-inflammatory Drugs
Research on derivatives of 2-aminothiazole and 2-amino-2-thiazoline, including similar structures, led to the synthesis of compounds exhibiting anti-inflammatory activity. The hydrochloride salts of specific compounds showed promising results across a range of concentrations without adversely affecting myocardial function, demonstrating their potential in developing new anti-inflammatory drugs (Lynch et al., 2006).
Microwave-Mediated Synthesis of Heterocycles
Another study focused on the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, employing compounds with similar functional groups. These compounds served as versatile building blocks for creating a variety of novel heterocyclic derivatives, showcasing the utility of microwave synthesis in accelerating the production of complex molecules for research and development purposes (Darweesh et al., 2016).
Anticancer Activity of Benzonaphthyridine Derivatives
A study on benzonaphthyridine derivatives, including compounds with similar nitrogen substituents, investigated their anticancer activity in mouse models. It was found that specific derivatives displayed significant antitumor activity, with a strong correlation between tumour pharmacokinetics and antitumor efficacy. This research highlights the importance of structural modifications in enhancing the therapeutic potential of chemical compounds (Lukka et al., 2012).
Enzyme Inhibition and Molecular Docking Studies
Research involving the synthesis of new Schiff bases from sulfa drugs demonstrated their ability to inhibit various enzyme activities. Molecular docking studies provided insights into the binding interactions between these inhibitors and enzymes, revealing the potential of such compounds in developing enzyme-targeted therapies (Alyar et al., 2019).
特性
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S2.ClH/c1-16-7-12-19-20(15-16)30-22(23-19)26(14-6-13-24(2)3)21(27)17-8-10-18(11-9-17)31(28,29)25(4)5;/h7-12,15H,6,13-14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQQDZYTQUVBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2545689.png)

![n-[2(2-Aminoethyl)sulfonyl]-3-[[4-[2-[(1,4,5,6-tetrahydro-2-pyrimidinyl)amino]ethoxy]benzoyl]amino]-l-alanine, hcl (1:1)](/img/structure/B2545692.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2545694.png)
![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2545695.png)
![4-[(2-methoxyphenyl)methyl]-1H-imidazole hydrochloride](/img/structure/B2545696.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanoethyl)acetamide](/img/structure/B2545698.png)
![N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B2545699.png)
![N1-(3-chloro-4-fluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2545703.png)


![2-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2545708.png)

